molecular formula C10H18ClNO2 B12852315 Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride

Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride

Cat. No.: B12852315
M. Wt: 219.71 g/mol
InChI Key: QVZCSQJVOYEFHU-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[222]octane-4-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound This compound is part of the bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 4-oxopiperidine-1-carboxylate with ethyl chloroformate in the presence of a base. This reaction proceeds through an intramolecular cyclization to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate: This compound has a similar bicyclic structure but with a keto group at the 3-position.

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.

Uniqueness

Ethyl 2-azabicyclo[222]octane-4-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-5-3-8(4-6-10)11-7-10;/h8,11H,2-7H2,1H3;1H

InChI Key

QVZCSQJVOYEFHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)NC2.Cl

Origin of Product

United States

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